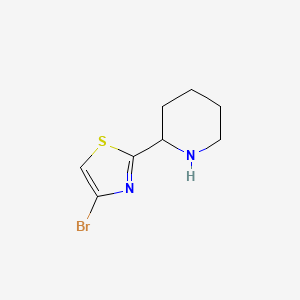

4-Brom-2-(Piperidin-1-yl)thiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-(piperidin-1-yl)thiazole is an organic compound that belongs to the class of thiazoles. It is a heterocyclic compound composed of a sulfur atom and a nitrogen atom connected by a single bond, and a bromine atom connected to the nitrogen atom by a single bond. 4-Bromo-2-(piperidin-1-yl)thiazole is a versatile compound that has been widely used in various scientific and industrial applications. This compound has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

4-Brom-2-(Piperidin-1-yl)thiazol: wurde auf sein Potenzial zur Bekämpfung verschiedener mikrobieller Arten untersucht. Insbesondere der Thiazol-Rest hat sich gegen ein Spektrum von mikrobiologischen Arten, einschließlich Bakterien und Pilzen, als wirksam erwiesen . Die Fähigkeit der Verbindung, mit mikrobiellen Enzymen und Rezeptoren zu interagieren, kann zur Hemmung des Wachstums und der Vermehrung von Krankheitserregern führen.

Onkologische Forschung

Diese Verbindung hat in vitro eine wachstumshemmende Aktivität mit einem IC50 < 100 mM gegenüber sechs getesteten Krebszelllinien gezeigt . Ihre Fähigkeit, die Aktivität des Ras-Onkogens zu hemmen, macht sie zu einem wertvollen Kandidaten für weitere Forschungen in der Krebstherapie, insbesondere im Verständnis der Mechanismen der Onkogenhemmung und der Erforschung potenzieller therapeutischer Anwendungen.

Enzymhemmung

Die Verbindung hat vielversprechende Ergebnisse bei der Hemmung der Aktivität von Enzymen wie Na/K-ATPase in Krebszellen gezeigt . Dies ist bedeutsam, da die Modulation der Enzymaktivität zur Entwicklung neuer Medikamente führen kann, die gezielt auf bestimmte biochemische Pfade bei Krankheiten abzielen.

Arzneimittelentwicklung

Das Vorhandensein von sowohl Thiazol- als auch Piperidin-Resten macht This compound zu einem vielseitigen Baustein in der Arzneimittelentwicklung . Diese Reste sind in Pharmazeutika weit verbreitet, und ihre Derivate sind in mehr als zwanzig Klassen von Medikamenten enthalten, was das Potenzial der Verbindung zur Herstellung einer breiten Palette von therapeutischen Wirkstoffen unterstreicht.

Pharmakologische Anwendungen

Piperidinderivate, darunter solche mit der This compound-Struktur, wurden ausgiebig auf ihre pharmakologischen Anwendungen untersucht . Sie sind an der Synthese verschiedener biologisch aktiver Verbindungen beteiligt und wurden mit einer Vielzahl von pharmakologischen Aktivitäten in Verbindung gebracht, wie z. B. analgetische, antikonvulsive und entzündungshemmende Wirkungen.

Struktur-Aktivitäts-Beziehung (SAR)-Studien

Die strukturellen Merkmale von This compound tragen maßgeblich zu seiner biologischen Aktivität bei. SAR-Studien haben gezeigt, dass das Vorhandensein von Halogenen, wie z. B. Brom, die Zytotoxizität von Piperidinderivaten beeinflussen kann . Diese Informationen sind entscheidend für die rationale Entwicklung neuer Verbindungen mit erhöhter Wirksamkeit und reduzierter Toxizität.

Wirkmechanismus

Target of Action

The primary targets of 4-Bromo-2-(piperidin-1-YL)thiazole are the Na+/K±ATPase and the Ras oncogene . Na+/K±ATPase is an enzyme found in the plasma membrane of all animal cells, playing a crucial role in maintaining the electrochemical gradient across the membrane. The Ras oncogene is a gene that can cause cancer when mutated or expressed at high levels .

Mode of Action

4-Bromo-2-(piperidin-1-YL)thiazole interacts with its targets by inhibiting their activity . It inhibits the Na+/K±ATPase, which disrupts the balance of sodium and potassium ions in the cell, affecting cellular functions . It also inhibits the Ras oncogene, which can prevent the uncontrolled cell growth that leads to cancer .

Biochemical Pathways

The inhibition of Na+/K±ATPase and the Ras oncogene affects several biochemical pathways. The disruption of Na+/K±ATPase can affect the membrane potential and the transport of other ions and molecules across the cell membrane . The inhibition of the Ras oncogene can affect cell growth and division, potentially preventing the development of cancer .

Pharmacokinetics

Its molecular weight (24716) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of Na+/K±ATPase and the Ras oncogene by 4-Bromo-2-(piperidin-1-YL)thiazole can lead to significant molecular and cellular effects. It can disrupt normal cellular functions and prevent uncontrolled cell growth, showing potential as a treatment for cancer .

Zukünftige Richtungen

Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have shown significant potential in drug development, particularly in the treatment of various pathological conditions . Future research could focus on further exploring the therapeutic potential of 4-Bromo-2-(piperidin-1-YL)thiazole and its derivatives, particularly their anticancer properties .

Biochemische Analyse

Biochemical Properties

4-Bromo-2-(piperidin-1-YL)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of Na+/K±ATPase, an enzyme crucial for maintaining cellular ion balance . This inhibition can lead to alterations in cellular ion gradients, affecting various physiological processes. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole has shown interactions with Ras oncogene activity, suggesting its potential as an anticancer agent .

Cellular Effects

The effects of 4-Bromo-2-(piperidin-1-YL)thiazole on cells are diverse and profound. It has been reported to induce autophagy in glioma cells and lysosomal membrane permeabilization-related cell death in non-small-cell lung cancer cells . These cellular effects are indicative of its potential to modulate cell signaling pathways and gene expression. Furthermore, 4-Bromo-2-(piperidin-1-YL)thiazole can influence cellular metabolism by disrupting ion homeostasis and energy production.

Molecular Mechanism

At the molecular level, 4-Bromo-2-(piperidin-1-YL)thiazole exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and thiazole ring facilitate its binding to the Na+/K±ATPase enzyme, leading to its inhibition . This inhibition disrupts the enzyme’s ability to transport sodium and potassium ions across the cell membrane, resulting in altered cellular ion gradients. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s interaction with the Ras oncogene can modulate gene expression and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-(piperidin-1-YL)thiazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-2-(piperidin-1-YL)thiazole can lead to sustained inhibition of Na+/K±ATPase activity, resulting in chronic alterations in cellular ion balance . Additionally, the compound’s impact on gene expression and cell signaling pathways may evolve with extended exposure.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-(piperidin-1-YL)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 4-Bromo-2-(piperidin-1-YL)thiazole can induce toxic effects, including disruption of ion homeostasis and cellular metabolism . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

4-Bromo-2-(piperidin-1-YL)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can lead to the formation of reactive intermediates that further modulate its biological effects . Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s impact on metabolic flux and metabolite levels can contribute to its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, 4-Bromo-2-(piperidin-1-YL)thiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms of 4-Bromo-2-(piperidin-1-YL)thiazole is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Bromo-2-(piperidin-1-YL)thiazole plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

4-bromo-2-piperidin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAUXAGHUAQDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)

![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)

![3-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B1287234.png)